![molecular formula C21H23N5O B2925013 2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine CAS No. 2198695-40-6](/img/structure/B2925013.png)

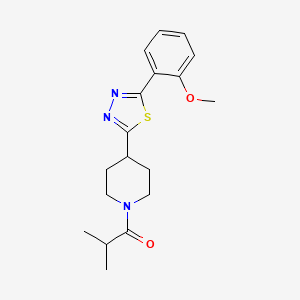

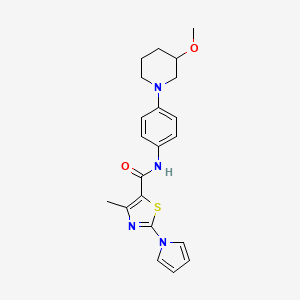

2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Techniques

Recent advances in the synthesis of indolizines, including π-expanded analogues, have been explored through various methodologies. Innovations in transition metal-catalyzed reactions and oxidative coupling processes have allowed for new substitution patterns and the development of complex indolizine derivatives. These methodologies offer pathways for creating structurally diverse molecules for further application in medicinal chemistry and material science (Sadowski et al., 2016).

Pharmacological Applications

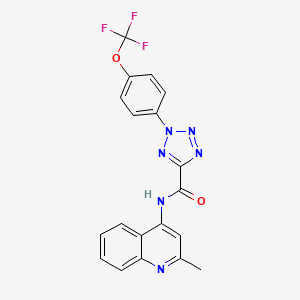

Research on indolizine derivatives such as "2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine" includes the exploration of their binding affinity to receptors and their potential as therapeutic agents. For example, NNC 45-0095, a pyrrolo[2,1,5-cd]indolizine derivative, has been identified as a high-affinity non-steroidal agonist for the estrogen receptor, showing promise in the protection of bone loss in models of post-menopausal osteoporosis (Jørgensen et al., 2000).

Chemical Reactivity and Derivative Formation

Studies on the reactivity of indolizine derivatives have led to the synthesis of new compounds with potential applications in drug development and material science. For instance, the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from indolizine precursors demonstrates the versatility of these compounds in creating heterocyclic structures with interesting biological and chemical properties (Khashi et al., 2015).

Antimicrobial and Antiproliferative Activities

The antimicrobial and anticancer activities of indolizine derivatives are a significant area of research. Compounds such as 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols have been synthesized and screened for their antibacterial and antifungal properties, showing promising results against various pathogens (Aggarwal et al., 2013). Furthermore, derivatives like 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine have shown antiproliferative activity, underscoring the potential of indolizine derivatives in cancer research (Nassar et al., 2016).

Future Directions

Pyrimidine-based compounds have wide applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be a vital constituent of nucleic acids and employed as a synthetic precursor of bioactive molecules . Therefore, the future research directions could involve exploring its potential applications in these areas.

properties

IUPAC Name |

[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-indolizin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-14-15(2)22-13-23-20(14)25-9-17-11-26(12-18(17)10-25)21(27)16-7-19-5-3-4-6-24(19)8-16/h3-8,13,17-18H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXVKAXZRPAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=CN5C=CC=CC5=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)

![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)

![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)

![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)